![molecular formula C13H12N2S B3036451 5-(Dimethylamino)-4-phenyl-2-thiophenecarbonitrile CAS No. 343375-60-0](/img/structure/B3036451.png)
5-(Dimethylamino)-4-phenyl-2-thiophenecarbonitrile
Overview
Description
5-(Dimethylamino)-4-phenyl-2-thiophenecarbonitrile (DMAPT) is a chemical compound with a wide range of applications in scientific research. It is a member of the thiophene family of heterocyclic compounds, and its unique properties make it an attractive option for a variety of research applications. In
Scientific Research Applications
Fluorescent Molecular Probes
- 5-(Dimethylamino)-4-phenyl-2-thiophenecarbonitrile derivatives have been utilized in the development of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them useful in creating ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Corrosion Inhibition
- Arylthiophene derivatives containing 5-(Dimethylamino)-4-phenyl-2-thiophenecarbonitrile have been studied for their corrosion inhibition properties on C-steel in acidic solutions. Their effectiveness as inhibitors is attributed to their adsorption on the metal surface, forming a protective film (Fouda et al., 2019).
Crystal Structure Studies
- Research into the crystal structure of compounds related to 5-(Dimethylamino)-4-phenyl-2-thiophenecarbonitrile has provided insights into their molecular conformation and solvatochromic behavior. These studies are significant for understanding the properties of these compounds as potential nonlinear optical materials (Bogdanov et al., 2019).
properties
IUPAC Name |
5-(dimethylamino)-4-phenylthiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-15(2)13-12(8-11(9-14)16-13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLEJBXUUJMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-4-phenyl-2-thiophenecarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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